molecular formula C22H24ClN3O3S B2460827 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-67-6

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2460827
CAS No.: 901241-67-6
M. Wt: 445.96
InChI Key: MKCKNHUJZNLBSY-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features a unique imidazole ring structure

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the attachment of the sulfanyl and methoxypropylacetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity, while the sulfanyl and methoxypropylacetamide groups enhance its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Shares the chlorophenyl group but differs in the core structure.

    1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains a different heterocyclic ring but has similar substitution patterns.

Uniqueness

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific combination of functional groups and the imidazole ring structure

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-28-12-4-11-24-19(27)14-30-22-20(15-7-9-17(23)10-8-15)25-21(26-22)16-5-3-6-18(13-16)29-2/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCKNHUJZNLBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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